Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)
Overview
Description
Synthesis Analysis
The synthesis of bis[1,2-bis(diphenylphosphino)ethane]palladium(0) complexes often involves the coordination of dppe with palladium sources under specific conditions. For instance, palladium complexes with dppe have been synthesized to study their potential as catalysts and their reactivity with different substrates, highlighting the versatility and utility of these complexes in synthetic chemistry (Doherty et al., 2008).
Molecular Structure Analysis
The molecular structure of these complexes has been a subject of interest due to their potential to form various geometries based on the dppe ligand's flexibility and the palladium center's coordination environment. Studies have shown that the structure of palladium(II) complexes can vary with the length of the alkane chain in dppe, affecting their properties and reactivity (Hill et al., 1980).
Chemical Reactions and Properties
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) complexes exhibit remarkable catalytic properties in various chemical reactions, including C-C coupling and hydrogenation processes. Their catalytic activity is attributed to the facile activation of substrates and intermediates facilitated by the dppe ligand's electronic and steric properties (Oohara et al., 2003).
Physical Properties Analysis
The physical properties of these complexes, such as solubility, stability, and crystallinity, are crucial for their application in catalysis. Studies have focused on understanding how variations in the dppe ligand and palladium source influence these properties, aiming to optimize the complexes for specific reactions (Gusev et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, selectivity, and efficiency, of bis[1,2-bis(diphenylphosphino)ethane]palladium(0) complexes are integral to their performance as catalysts. Research has delved into the mechanisms underlying their activity in various organic transformations, providing insights into how these complexes can be tailored for enhanced performance (Tsukamoto et al., 2016).
Scientific Research Applications
Catalytic Properties and Reactions
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is notable for its catalytic properties. It catalyzes the regioselective Markovnikov addition of ethyl phenylphosphinate to terminal alkynes in toluene, demonstrating ligand- and solvent-dependent regioselectivity (Nune & Tanaka, 2007). Similarly, it catalyzes regioselective Markovnikov addition of diphenylphosphine oxide to terminal alkynes in propionitrile, with the ligand type influencing the reaction's course (Dobashi et al., 2007).
Copolymerization Catalyst
This complex is used as a catalyst in CO-ethylene copolymerization reactions in different solvents. Its performance varies significantly in terms of catalytic productivity and molecular weight of the products, compared to analogous precursors with different ligands (Bianchini et al., 2007).
Potential Antitumor Activity
1,2-bis(diphenylphosphino)ethane palladium(II) complexes have been synthesized and tested for antitumor activity against murine leukemia cancer models, but they did not display significant antitumor activity (Khokhar et al., 1990).
Cross-Coupling Reactions
Bis[1,2-bis(diphenylphosphino)ethane]palladium(II) bromide complex has been found to be an efficient catalyst for Stille and Suzuki cross-coupling reactions. It can be recovered and reused several times without significant loss of catalytic activity (Naghipour et al., 2016).
Electrochemical Properties
The electrochemical reduction of this complex in DMF results in the formation of a highly reactive mono-chelate palladium(0) complex. This process involves ligand abstraction and the formation of a stable bischelate complex (Yakhvarov et al., 2009).
Safety And Hazards
Future Directions
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) continues to be a valuable catalyst in organic synthesis, particularly in cross-coupling reactions. Future research may focus on expanding its applications in other types of reactions and exploring its potential in the synthesis of new materials and pharmaceuticals .
properties
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H24P2.Pd/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFGMAGIYHHRKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48P4Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369119 | |
Record name | Pd(DIPHOS)2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
903.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) | |
CAS RN |
31277-98-2 | |
Record name | Pd(DIPHOS)2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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